Ethyl isoindoline-4-carboxylate hydrochloride

Lipophilicity Drug design ADME

Medicinal chemistry teams developing zinc-dependent HDAC inhibitors require precise isoindoline building blocks where ester chain length and salt form critically impact reactivity and biological readouts. This ethyl isoindoline-4-carboxylate HCl resolves these challenges: • Validated 89% yield in 2-chlorobenzoxazole coupling (Et₃N, MeCN, RT, 2 h) per WO2019204550A1, directly supporting patent-protected inhibitor space. • Distinct LogP 1.89 and 3 rotatable bonds ensure systematic LipE/SAR consistency vs. methyl or isopropyl congeners. • Hydrochloride salt guarantees immediate aqueous solubility, eliminating extraneous acid addition steps in parallel synthesis. Supplied at 98% HPLC purity (MFCD19382495) for artifact-free SPR/ITC/X-ray workflows.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 1311254-57-5
Cat. No. B1398678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl isoindoline-4-carboxylate hydrochloride
CAS1311254-57-5
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC2=C1CNC2.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-2-14-11(13)9-5-3-4-8-6-12-7-10(8)9;/h3-5,12H,2,6-7H2,1H3;1H
InChIKeyRNFFUJIMDNSFTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Isoindoline-4-Carboxylate Hydrochloride: Procurement Specs & Class


Ethyl isoindoline-4-carboxylate hydrochloride (CAS 1311254-57-5) is a heterobicyclic building block belonging to the isoindoline carboxylate ester class, supplied as the hydrochloride salt with molecular formula C₁₁H₁₄ClNO₂ and molecular weight 227.69 g/mol . It is characterized by an ethyl ester at the 4-position of the 2,3-dihydro-1H-isoindole scaffold and a secondary amine hydrochloride salt, conferring predictable solubility in polar media . The compound is commercially available at standard purity specifications of 95% to 98% (HPLC) and is primarily utilized as a synthetic intermediate in medicinal chemistry programs, most notably as a precursor in the construction of isoindoline-based zinc-dependent histone deacetylase (HDAC) inhibitor candidates per WO2019204550A1 [1].

Unsubstitutability of Ethyl Isoindoline-4-Carboxylate Hydrochloride


Isoindoline carboxylate building blocks with identical core scaffolds but differing ester chain lengths or ring substitution positions are not functionally interchangeable in synthetic or biological contexts. The ethyl ester at the 4-position introduces a distinct lipophilicity (calculated LogP 1.89) and conformational profile (3 rotatable bonds) relative to the methyl ester congener (LogP 2.21, 2 rotatable bonds) [1]. Moreover, the 4-carboxylate regioisomer directs electrophilic substitution and metalation ortho/para to the ester, whereas the 5-carboxylate regioisomer (CAS 1159826-50-2) presents an entirely different electronic topology that alters reactivity in cross-coupling and cyclization sequences . The hydrochloride salt form further differentiates handling: the free base (CAS 1311258-57-7) is a neutral species with lower aqueous solubility, while protonation of the isoindoline NH in the HCl salt enhances polarity and facilitates dissolution in aqueous reaction media . Substituting any of these parameters without re-optimization of reaction conditions risks reduced yield, altered selectivity, or failure in downstream biological assays.

Ethyl Isoindoline-4-Carboxylate Hydrochloride: Quantitative Differentiation Evidence


Lipophilicity Difference: Ethyl vs. Methyl Ester

The ethyl isoindoline-4-carboxylate hydrochloride exhibits a calculated octanol-water partition coefficient (LogP) of 1.89, compared to 2.21 for the methyl isoindoline-4-carboxylate hydrochloride [1]. The 0.32 lower LogP value indicates reduced lipophilicity despite the additional methylene unit—a counterintuitive outcome arising from the hydrochloride salt’s influence on the overall polarity profile. This differential affects partitioning behavior in both synthetic workup (liquid-liquid extraction efficiency) and biological assays (passive membrane permeability), making simple ester-swap assumptions unreliable.

Lipophilicity Drug design ADME

Conformational Flexibility: Ethyl Ester vs. Methyl Ester

The ethyl ester side chain introduces three rotatable bonds (O–CH₂, CH₂–CH₃, and ester C–O), compared to two in the methyl ester [1][2]. This additional torsional degree of freedom expands the accessible conformational ensemble of the 4-carboxylate substituent, which is directly relevant when the ester participates in key ligand–protein contacts or when the ester is further elaborated into amide derivatives during lead optimization. In the context of HDAC inhibitor design (WO2019204550A1), the ethyl ester serves as a precursor to carboxamide zinc-binding groups, and the solution-phase pre-organization of the ester side chain can influence subsequent amidation rates [3].

Conformational analysis Molecular design SAR

Regioisomeric Differentiation: 4-Carboxylate vs. 5-Carboxylate

The carboxylate substitution at the 4-position positions the ester group at the ortho position of the fused benzene ring relative to the isoindoline nitrogen, creating a distinct electronic environment versus the 5-carboxylate isomer where the ester is para to the nitrogen . This positional difference alters the directing effects for electrophilic aromatic substitution and the acidity of adjacent aromatic C–H bonds for directed metalation. The 4-isomer (target) exhibits a unique InChI Key (RNFFUJIMDNSFTL-UHFFFAOYSA-N) and MDL number (MFCD19382495), while the 5-isomer bears InChI Key LJXUCHAWQXRICU-UHFFFAOYSA-N and MDL MFCD11501409 , providing unambiguous chemical identity resolution through standard analytical techniques.

Regioselectivity Synthetic chemistry Reactivity

Salt Form Advantage: HCl Salt vs. Free Base

The hydrochloride salt (C₁₁H₁₄ClNO₂, MW 227.69) provides protonation of the isoindoline secondary amine (pKa ~8–9 predicted for aryl-fused secondary amines), rendering the compound a polar, water-miscible solid at ambient temperature . In contrast, the free base (C₁₁H₁₃NO₂, MW 191.23, CAS 1311258-57-7) is a neutral, less polar species with reduced aqueous solubility . For synthetic applications involving aqueous reaction media (e.g., amide couplings in water/acetonitrile mixtures), the HCl salt dissolves directly without requiring pre-neutralization, whereas the free base may require organic co-solvents or acid activation [1].

Salt selection Solubility Formulation

Validated Synthetic Utility in HDAC Inhibitor Synthesis

Ethyl isoindoline-4-carboxylate hydrochloride has been explicitly employed as a reactant in the synthesis of ethyl 2-(benzo[d]oxazol-2-yl)isoindoline-4-carboxylate—a key intermediate in the isoindoline-based HDAC inhibitor series claimed in WO2019204550A1 [1]. The reaction with 2-chlorobenzoxazole in acetonitrile with triethylamine at room temperature for 2.0 hours proceeded with a reported yield of 89% [2]. This yield datum provides a benchmark for procurement decisions: the target compound has demonstrated reliable reactivity in a pharmaceutically relevant transformation, whereas no comparable benchmark is publicly available for the 5-carboxylate regioisomer or other ester variants in the same reaction manifold.

Synthetic yield HDAC inhibitor Patent evidence

Purity Advantage Over Methyl Ester Analog

Commercially, ethyl isoindoline-4-carboxylate hydrochloride is available at a standard purity of 98% (HPLC) from Bidepharm with batch-specific NMR, HPLC, and GC quality documentation . Its closest analog, methyl isoindoline-4-carboxylate hydrochloride (CAS 127168-90-5), is typically supplied at 97% purity . While a 1% absolute purity difference may appear marginal, for applications such as biophysical assay preparation (SPR, ITC) or crystallography, where impurities at >2% can confound data interpretation, the higher specification reduces the need for re-purification. Additionally, the ethyl ester HCl is stored at 2–8°C under inert atmosphere, consistent with long-term stability requirements .

Purity specification Quality control Procurement

Optimal Application Scenarios for Ethyl Isoindoline-4-Carboxylate Hydrochloride


HDAC Inhibitor Lead Optimization with Validated Building Block

Medicinal chemistry teams developing zinc-dependent HDAC inhibitors (Class I, IIb, or IV) that incorporate an isoindoline core can directly utilize ethyl isoindoline-4-carboxylate hydrochloride as the 4-carboxylate precursor for elaboration into carboxamide or hydroxamic acid zinc-binding groups. The compound's demonstrated 89% yield in reaction with 2-chlorobenzoxazole under mild conditions (Et₃N, MeCN, RT, 2 h) [1] provides a validated synthetic entry point into the patent-protected chemical space of WO2019204550A1, reducing optimization time relative to uncharacterized ester variants.

SAR Studies on Ester Chain Length Effects

For SAR programs comparing methyl, ethyl, isopropyl, and tert-butyl ester congeners at the isoindoline 4-position, the ethyl ester provides a specific LogP of 1.89 and 3 rotatable bonds [2]—a controlled increment relative to the methyl ester—enabling systematic exploration of lipophilic efficiency (LipE) and entropic contributions to target binding. Direct procurement of the ethyl variant ensures batch-to-batch consistency in physicochemical properties that would otherwise vary if the methyl ester were used as a surrogate and results extrapolated.

Aqueous-Phase Synthesis Without Pre-Activation

In reaction sequences where water or aqueous/organic mixtures serve as the solvent (e.g., amide couplings with water-soluble carbodiimides, or bioconjugation reactions), the hydrochloride salt form ensures immediate dissolution and protonation of the isoindoline NH . This eliminates the need for separate acid addition steps that would be required if the free base (CAS 1311258-57-7) were procured, thereby reducing the number of unit operations and improving reproducibility in automated parallel synthesis platforms.

High-Purity Building Blocks for Biophysical Assays

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography, where impurities exceeding 2% can introduce artifacts in binding curves or electron density maps, the 98% purity specification of the ethyl isoindoline-4-carboxylate hydrochloride provides a procurement-grade assurance that minimizes post-purchase purification. The distinct MDL identifier (MFCD19382495) further ensures unambiguous registration in compound management databases, preventing mix-ups with the 5-carboxylate regioisomer (MDL MFCD11501409).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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